(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
Molecular Formula |
C8H15ClO6 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5?,6?,7?,8-/m1/s1 |
InChI Key |
UNKSWTOXDXZLNE-ZKBGSAEASA-N |
Isomeric SMILES |
C1C(C(C([C@](O1)(CO)OCCCl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of tetrahydropyran and a chloroethanol derivative.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Nucleophilic Substitution: The chloroethanol derivative undergoes nucleophilic substitution with the protected tetrahydropyran to introduce the chloroethoxy group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloroethoxy group can be reduced to form ethoxy derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Chloro vs.
- Stereochemical Complexity : The (2S) configuration aligns with Dapagliflozin and Empagliflozin, which require precise stereochemistry for SGLT2 binding .
Pharmacological and Functional Comparisons
SGLT2 Inhibitors
Dapagliflozin and Empagliflozin feature chloro-substituted aryl groups that enhance hydrophobic interactions with SGLT2’s binding pocket . The target compound’s 2-chloroethoxy group may similarly facilitate binding but lacks the extended aromatic system critical for high-affinity SGLT2 inhibition.
Anti-Inflammatory and Biocatalytic Potential
The compound in , bearing a 4-nitrophenylmethoxy group, demonstrates anti-inflammatory activity and utility in biosensors due to its redox-active nitro group .
Enzymatic Substrates
X-Gal () utilizes a bromo-chloro-indolyl group for β-galactosidase cleavage, a mechanism unlikely in the target compound due to its lack of a galactosidase-sensitive bond .
Biological Activity
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of diabetes. Its unique structure, characterized by a tetrahydropyran framework and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.30 g/mol. The compound features a chloroethoxy group and a hydroxymethyl group attached to the oxane ring, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 342.30 g/mol |
| XLogP3 | -3.7 |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 11 |
| Topological Polar Surface Area | 190 Ų |
Research indicates that this compound exhibits antidiabetic properties . It is believed to enhance insulin sensitivity and modulate glucose metabolism through interactions with specific enzymes and receptors involved in glucose homeostasis. Preliminary studies suggest that the compound may influence insulin signaling pathways and glucose uptake mechanisms.
Biological Activity Studies
-
Antidiabetic Effects : Several studies have demonstrated the potential of this compound as an SGLT2 inhibitor, which is crucial for the management of diabetes mellitus. The inhibition of sodium-glucose transport proteins can lead to decreased glucose reabsorption in the kidneys, thus lowering blood glucose levels.
- Case Study : In vitro assays showed that derivatives of this compound significantly reduced glucose levels in cultured cells by enhancing glucose uptake.
-
Cytotoxicity : The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells, it was found that certain derivatives exhibited significant cytotoxicity.
- Findings : The MTT assay results indicated that specific modifications to the oxane structure enhanced antiproliferative activity against these cancer cell lines.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antidiabetic Activity | Cytotoxic Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Moderate | SGLT2 inhibition |
| (3R)-Mannitol | Yes | Low | Naturally occurring sugar alcohol |
| (6R)-D-Mannose | Yes | Low | Known for urinary tract health |
Q & A
Q. Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Retention Time | ~8–12 min (adjust per derivative) |
Advanced: How can computational docking elucidate the binding interactions of this compound with biological targets?
Answer:
AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. Key steps:
Receptor Preparation : Use PDB structures (e.g., SGLT2 for diabetes-related targets) and assign polar hydrogens.
Ligand Optimization : Generate 3D conformers of the compound with protonation states adjusted to physiological pH.
Grid Mapping : Define binding pockets (e.g., glucose-binding site in SGLT2) with 20 ų grids.
Docking Analysis : Run multithreaded simulations (8 cores) and cluster results by RMSD <2.0 Å. AutoDock Vina outperforms AutoDock4 in both speed (100× faster) and accuracy (RMSD <1.5 Å in 80% of cases) .
Note : Validate predictions with MD simulations or crystallographic fragment screening (as in ).
Advanced: What strategies are effective for analyzing synthetic impurities in this compound?
Answer:
Impurity profiling requires RP-HPLC with photodiode array detection. For example:
Q. Table 2: Impurity Limits and Detection
| Impurity | Acceptable Limit | Detection Method | Reference |
|---|---|---|---|
| IMP1 | ≤0.15% | RP-HPLC (254 nm) | |
| IMP2 | ≤0.10% | RP-HPLC (254 nm) |
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Contain with inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area .
Advanced: How can metabolic pathways of this compound be studied using in vitro models?
Answer:
Q. Key Metabolites to Monitor :
- Hydroxymethyl derivatives (m/z +16).
- Chlorine-loss products (m/z −35/37).
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
Challenges : Low plasma concentrations (ng/mL), matrix interference.
Solutions :
Q. Table 3: LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI+ |
| Collision Energy | 20–30 eV |
| Column | HILIC, 2.1 mm × 50 mm, 1.7 µm |
| LOD | 0.1 ng/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
